molecular formula C17H19N3O B037973 2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile CAS No. 113772-12-6

2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

Cat. No.: B037973
CAS No.: 113772-12-6
M. Wt: 281.35 g/mol
InChI Key: HMITZZIOYJRWFM-UHFFFAOYSA-N
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Description

2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a structurally distinct organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a tetrahydroindole core, a privileged scaffold in drug discovery, substituted with an electron-rich 4-methoxybenzyl group at the N1 position and a critical aminonitrile moiety at the 3-position. The aminonitrile group is a key pharmacophore, often serving as a bioisostere for carboxylic acids or amides, and can participate in hydrogen bonding, which is crucial for target engagement.

Properties

IUPAC Name

2-amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydroindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-21-13-8-6-12(7-9-13)11-20-16-5-3-2-4-14(16)15(10-18)17(20)19/h6-9H,2-5,11,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMITZZIOYJRWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377282
Record name 2-Amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113772-12-6
Record name 2-Amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Cyclocondensation Protocol

The most widely adopted strategy involves a cyclocondensation reaction between cyclohexanone derivatives and aromatic amines. Key steps include:

Step 1: Formation of the Tetrahydroindole Core
Cyclohexanone reacts with malononitrile and 4-methoxybenzylamine in refluxing isopropanol under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid). The reaction proceeds via a Michael addition-cyclization mechanism, forming the tetrahydroindole scaffold.

Step 2: Functionalization at Position 3
The cyano group is introduced through nucleophilic substitution using reagents like ethyl cyanoacetate or cyanogen bromide. This step typically achieves 55–76% yield, depending on solvent polarity and temperature.

Table 1: Optimization Parameters for Cyclocondensation

ParameterOptimal RangeImpact on Yield
SolventIsopropanol/EtOH (1:1)Maximizes cyclization efficiency
Temperature80–85°CPrevents side-product formation
Reaction Time48–72 hoursEnsures complete ring closure
Acid Catalyst5 mol% p-TsOHAccelerates imine formation

Alternative Pathways via Halo-Pyruvate Intermediates

Ethyl Bromopyruvate-Mediated Synthesis

A patent-pending method (EP1030838B1) utilizes ethyl bromopyruvate to construct the indole ring:

  • Condensation : Cycloheptane-1,3-dione reacts with ethyl bromopyruvate in isopropanol at 0°C, catalyzed by K₂CO₃.

  • Anhydride Formation : The intermediate carboxylic acid is converted to a mixed anhydride using ethyl chloroformate.

  • Amidation : Reaction with 4-methoxybenzylamine yields the target compound after recrystallization.

Table 2: Comparative Analysis of Halo-Pyruvate Routes

Halo-Pyruvate ReagentSolvent SystemYield (%)Purity (HPLC)
Ethyl BromopyruvateIsopropanol/H₂O6898.5
Methyl ChloropyruvateTHF/EtOAc5295.2
Propyl IodopyruvateDCM/MeCN4591.8

This method achieves higher regioselectivity due to the electrophilic character of bromopyruvate, minimizing byproducts like N-alkylated derivatives.

Solvent and Temperature Effects on Yield

Polar Protic vs. Aprotic Solvents

Studies comparing isopropanol (ε = 18.3) with THF (ε = 7.6) demonstrate a 22% yield increase in protic solvents, attributed to enhanced stabilization of the zwitterionic intermediate.

Reflux vs. Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time from 72 hours to 45 minutes but decreases yield to 41% due to thermal decomposition of the amine component.

Purification and Characterization

Recrystallization Protocols

Crude product purification employs solvent systems such as:

  • Ethanol/Water (3:1) : Removes unreacted cyclohexanone (melting point 130–132°C confirmed)

  • Hexane/EtOAc (4:1) : Eliminates polymeric byproducts

Spectroscopic Validation

FT-IR Analysis :

  • Nitrile stretch: 2220 cm⁻¹

  • N-H bends: 3350–3270 cm⁻¹ (primary amine)

¹H-NMR (DMSO-d₆) :

  • Tetrahydroindole protons: δ 1.4–2.8 ppm (multiplet)

  • Aromatic protons: δ 7.2–7.6 ppm (doublet of doublets, J = 8.5 Hz)

LC-MS (APCI) :

  • Molecular ion peak at m/z 281.36 [M+H]⁺

Industrial-Scale Production Challenges

Limitations of Batch Processing

Current lab-scale methods face scalability issues:

  • Exothermic Risks : Rapid temperature spikes during cyclocondensation require controlled addition systems

  • Solvent Recovery : Isopropanol distillation consumes 38% of energy costs in pilot plants

Continuous Flow Chemistry Approaches

Emerging microreactor technologies enhance safety and yield:

  • Residence Time : 12 minutes vs. 72 hours in batch

  • Yield Improvement : 82% at 100 g/h throughput

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogues

Compound Name Molecular Formula Substituent (Position 1) Molecular Weight (g/mol) Melting Point (°C) Key Reference(s)
Target Compound C₁₇H₁₉N₃O 4-Methoxybenzyl 281.36 130–132
2-Amino-1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile (1c) C₁₆H₁₅ClN₄ 4-Chlorophenyl 298.77 Not reported
2-Amino-1-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile C₁₆H₁₇N₃O Furan-2-ylmethyl 281.33 Not reported
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile C₂₇H₂₄N₄O Benzyl + Benzoyl 444.51 Not reported
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile C₁₆H₁₃ClN₂S 4-Chlorobenzylidene 324.81 Not reported

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Variations : Replacement of the indole core with a benzothiophene (as in ) introduces sulfur, which may alter electronic properties and binding interactions in biological systems.
  • Hybrid Structures : The pyrrole-indole hybrid in features additional benzoyl and benzyl groups, increasing molecular weight and steric bulk, which could reduce bioavailability compared to simpler analogues.

Key Observations :

  • The pyrrole-indole hybrid synthesis achieved a 40% yield under mild conditions (K₂CO₃/MeCN, reflux) , suggesting efficient methodology for similar compounds.
  • The absence of detailed synthetic data for the target compound highlights a gap in the literature.

Key Observations :

  • Anti-Inflammatory Potential: Aryl-substituted derivatives (e.g., 1c) showed promising anti-inflammatory activity in molecular docking studies, with para-substituted phenyl groups enhancing receptor binding .
  • Role of Methoxy Group : The 4-methoxybenzyl group in the target compound may improve metabolic stability compared to halogenated analogues, though experimental validation is needed.

Commercial and Economic Considerations

  • Pricing Trends : The target compound’s price ranged from $150.00 (5 mg) in 2018 to $56.00 (50 mg) in 2021 , reflecting improved synthesis scalability or competition .
  • Analogues : Chlorinated or furan-containing derivatives (e.g., ) may be cheaper due to simpler synthesis, though bioactivity trade-offs exist.

Biological Activity

2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile (CAS No. 113772-12-6) is an indole derivative that has garnered attention due to its diverse biological activities. The compound's structure includes a tetrahydroindole core, which is known for its potential pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular formats.

  • Molecular Formula : C17H19N3O
  • Molecular Weight : 281.35 g/mol
  • IUPAC Name : this compound

Pharmacological Activities

The biological activities of this compound have been investigated in various studies focusing on its potential therapeutic applications.

1. Anticancer Activity

Recent studies have shown that indole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound was tested against multiple cancer cell lines including A549 (lung cancer) and HT-29 (colon cancer). Results indicated moderate cytotoxicity with IC50 values ranging from 8.8 to 18.1 µM compared to standard drugs like etoposide (IC50 = 0.36–3.93 µM) .
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A549 (Lung)10.5Etoposide0.36
HT-29 (Colon)15.0Etoposide0.36

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : It showed promising activity against various bacterial strains with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics.

3. Neuroprotective Effects

Studies suggest that indole derivatives can exhibit neuroprotective effects:

  • Mechanism of Action : The compound may act through modulation of neurotransmitter systems and inhibition of neuroinflammation .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy

In a study by Kumar et al., a series of indole derivatives were synthesized and screened for their anticancer activity. The results demonstrated that compounds bearing methoxy groups exhibited enhanced cytotoxicity against tumor cells compared to their unsubstituted counterparts.

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models indicated that the administration of the compound resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer’s disease.

Q & A

Q. What are the optimized synthetic routes for 2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via a two-step protocol:

  • Cyclocondensation : React cyclohexanone with malononitrile and 4-methoxybenzylamine in refluxing isopropanol (72 hours) under acidic conditions. Monitor progress via TLC .
  • Purification : Isolate the crude product by solvent evaporation, followed by recrystallization from ethanol/water. Yield optimization (55–76%) depends on the aromatic amine substituent and solvent polarity .
  • Characterization : Use FT-IR to confirm nitrile (≈2220 cm⁻¹) and amine (3350–3270 cm⁻¹) groups. ¹H-NMR reveals multiplet signals for the tetrahydroindole ring (δ 1.4–2.8 ppm) and aromatic protons (δ 7.2–7.6 ppm). LC-MS (APCI) provides molecular ion confirmation .

Q. How can crystallographic software (e.g., SHELXL) resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Use SHELXL for small-molecule refinement. Input .hkl intensity files and initial coordinates from SHELXS. Apply restraints for disordered moieties (e.g., methoxybenzyl group) .
  • Validation : Check for R-factor convergence (<5%) and validate hydrogen-bonding networks using PLATON .

Advanced Research Questions

Q. How does the para-methoxybenzyl substituent influence the compound’s anti-inflammatory activity compared to other aryl groups?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values against COX-1/COX-2 for derivatives with substituents like 4-chlorophenyl (1c) or pyridyl (1g). The 4-methoxy group enhances solubility and π-π stacking with hydrophobic enzyme pockets .
  • Molecular Docking : Use AutoDock Vina to dock the compound into COX-2 (PDB: 1PXX). Parameterize the methoxy group’s electrostatic potential and analyze binding affinity (ΔG ≈ −8.2 kcal/mol) vs. ibuprofen (ΔG ≈ −6.5 kcal/mol) .
  • Contradiction Note : While 4-methoxy derivatives show higher in vitro activity, some studies report reduced bioavailability due to metabolic oxidation of the methoxy group—highlighting the need for prodrug strategies .

Q. What computational strategies can predict hydrogen-bonding patterns critical for crystal packing?

Methodological Answer:

  • Graph Set Analysis : Use Mercury (CCDC) to assign hydrogen-bond descriptors (e.g., D(2) for N–H⋯N interactions). For this compound, the amino group forms a bifurcated bond with adjacent nitrile and methoxy oxygen atoms .
  • Energy Frameworks : Generate lattice energy landscapes with CrystalExplorer to identify dominant dispersion forces (≈60% contribution) vs. electrostatic interactions (≈30%) .

Q. How can puckering parameters (Cremer-Pople) quantify conformational flexibility in the tetrahydroindole ring?

Methodological Answer:

  • Coordinate Calculation : Derive puckering amplitude (θ) and phase angle (φ) from atomic coordinates using PLATON’s puckering tool. For the tetrahydroindole ring, θ ≈ 30° and φ ≈ 90° indicate a half-chair conformation .
  • MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field to observe ring-flipping transitions (ΔG ≈ 4.2 kcal/mol) .

Critical Analysis of Contradictions

  • Synthetic Yield vs. Bioactivity : Higher yields (e.g., 76% for 4-chlorophenyl derivative) correlate with lower activity, suggesting a trade-off between synthetic accessibility and target affinity .
  • Computational vs. Experimental LogP : Predicted LogP (ALOGPS) for the 4-methoxy derivative (2.8) deviates from experimental (3.2), likely due to unaccounted solvation effects .

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